2-Butyryl-3-hydroxy-5-(tetrahydrothiopyran-3-yl)cyclohex-2-en-1-one
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Overview
Description
2-butanoyl-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one is a complex organic compound with the molecular formula C15H22O3S and a molecular weight of 282.4 g/mol . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a butanoyl group, a hydroxy group, and a thian-3-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butanoyl-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method involves the reaction of cyclohex-2-en-1-one with butanoyl chloride in the presence of a base to form the butanoyl-substituted cyclohexene. This intermediate is then reacted with a thian-3-yl derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-butanoyl-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thian-3-yl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted thian-3-yl derivatives.
Scientific Research Applications
2-butanoyl-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-butanoyl-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-butanoyl-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one
- 3-hydroxy-2-(1-oxobutyl)-5-(tetrahydro-2H-thiopyran-3-yl)-2-cyclohexen-1-one
Uniqueness
2-butanoyl-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of the thian-3-yl group. This structural uniqueness can impart distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
94723-86-1 |
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Molecular Formula |
C15H22O3S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(1-hydroxybutylidene)-5-(thian-3-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H22O3S/c1-2-4-12(16)15-13(17)7-11(8-14(15)18)10-5-3-6-19-9-10/h10-11,16H,2-9H2,1H3 |
InChI Key |
CSALAITYIGZHHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C1C(=O)CC(CC1=O)C2CCCSC2)O |
Origin of Product |
United States |
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